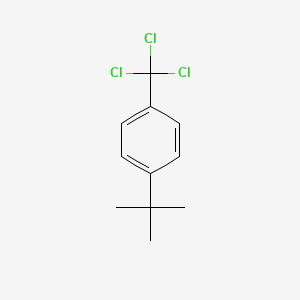
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene is an organic compound with a unique structure that combines a benzene ring with a trichloromethyl group and a tert-butyl group
Méthodes De Préparation
The synthesis of 1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene typically involves the reaction of 1,1-dimethylethylbenzene with trichloromethylating agents under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.
Analyse Des Réactions Chimiques
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield dechlorinated products or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to various biochemical and physiological responses, depending on the context of its use
Comparaison Avec Des Composés Similaires
1-(1,1-Dimethylethyl)-4-(trichloromethyl)benzene can be compared with other similar compounds, such as:
- 1-(1,1-Dimethylethyl)-4-chlorobenzene
- 1-(1,1-Dimethylethyl)-4-methylbenzene
- 1-(1,1-Dimethylethyl)-4-fluorobenzene
These compounds share structural similarities but differ in their chemical properties and reactivity The presence of different substituents (eg
Propriétés
Formule moléculaire |
C11H13Cl3 |
|---|---|
Poids moléculaire |
251.6 g/mol |
Nom IUPAC |
1-tert-butyl-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C11H13Cl3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 |
Clé InChI |
DMHZIYQPBZXJTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)
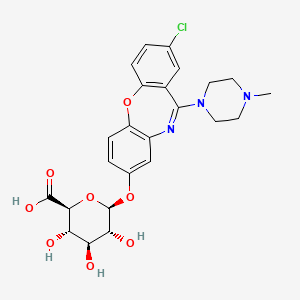

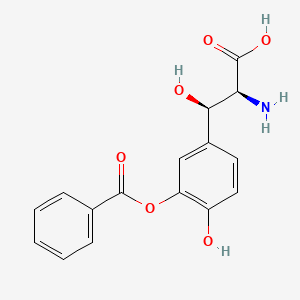
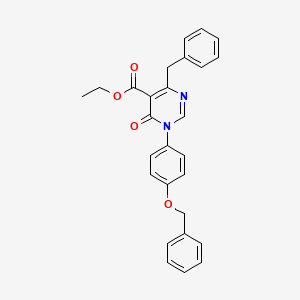
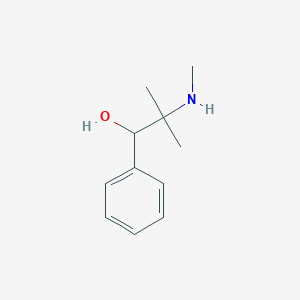
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)




![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
